

Application Notes and Protocols: CHMFL-BTK-01 for Ramos Cells

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Compound of Interest						
Compound Name:	CHMFL-BTK-01					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **CHMFL-BTK-01**, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, in studies involving the Ramos human Burkitt's lymphoma cell line. The provided protocols and data are intended to guide researchers in determining the optimal concentration for their specific experimental needs.

Introduction

CHMFL-BTK-01 (also known as QL47) is a highly selective, covalent inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target. [1][3] Ramos cells, a well-established model for Burkitt's lymphoma, express high levels of BTK and are sensitive to its inhibition. This document outlines the effective concentrations of CHMFL-BTK-01 for inhibiting BTK activity, cell proliferation, and inducing apoptosis in Ramos cells, along with detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of **CHMFL-BTK-01** in various assays performed on Ramos cells. These values provide a strong foundation for selecting the appropriate concentration range for your experiments.



Table 1: Biochemical and Cellular Potency of CHMFL-BTK-01

Parameter	Value	Cell Line	Notes	Reference
IC50 (BTK Kinase Activity)	7 nM	-	Biochemical assay.	[1][2][4]
EC50 (BTK Autophosphoryla tion, Y223)	475 nM	Ramos	Inhibition of BTK autophosphorylat ion in a cellular context.	[1][2]
EC50 (PLCy2 Phosphorylation, Y759)	318 nM	Ramos	Inhibition of a key downstream effector of BTK.	[1][2]

Table 2: Cellular Effects of CHMFL-BTK-01 on Ramos Cells



Effect	Concentration	Time	Notes	Reference
Inhibition of BTK Y223 Phosphorylation	< 100 nM	-	Potent blockage of BTK autophosphorylat ion upon anti-IgM stimulation.	
Inhibition of PLCy2 Y1217 Phosphorylation	300 nM	-	Inhibition of a downstream signaling molecule.	
Weak Inhibition of PLCy2 Y759 & PLCy1 Y783 Phosphorylation	1000 nM	-	Higher concentrations are required for weaker effects on these sites.	
Complete Suppression of BTK Y223 Autophosphoryla tion	3.3 μΜ	-	Dose-dependent inhibition observed, with complete suppression at this concentration.	[1][5]
Induction of G1 Cell Cycle Arrest	Submicromolar	-	Associated with pronounced degradation of BTK protein.	[1][2]
Induction of BTK Protein Degradation	1 μΜ	-	Leads to approximately 50% degradation of endogenous BTK.	[1][5]
Inhibition of Cell Proliferation	Submicromolar	-	Antiproliferative effects observed in B-cell	[1]

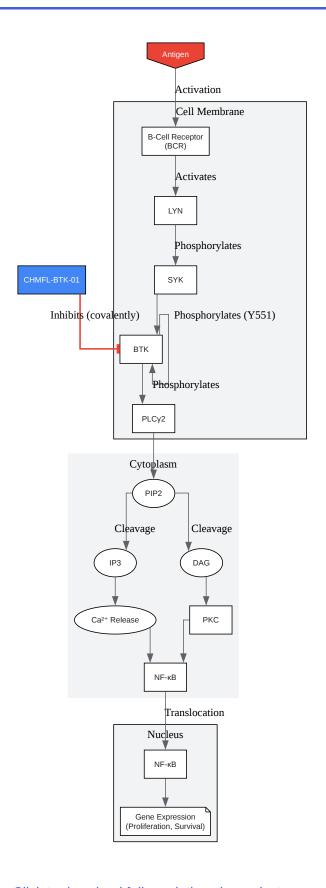




lymphoma cell lines.

Mandatory Visualizations BTK Signaling Pathway in B-Cells





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Caption: Simplified BTK signaling pathway upon B-cell receptor activation and the inhibitory action of **CHMFL-BTK-01**.

Experimental Workflow: Western Blot for BTK Phosphorylation



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Caption: A typical workflow for assessing the effect of **CHMFL-BTK-01** on BTK phosphorylation in Ramos cells via Western blotting.

Experimental Protocols Cell Culture

- Cell Line: Ramos (RA 1) ATCC® CRL-1596™
- Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[6]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Maintain cell density between 2 x 105 and 1 x 106 viable cells/mL.

Cell Proliferation Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

 Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 3 x 105 cells/mL in complete growth medium.[7]



- Compound Preparation: Prepare a serial dilution of CHMFL-BTK-01 in complete growth medium. A suggested starting range is 0.01 μM to 10 μM.
- Treatment: Add the desired concentrations of CHMFL-BTK-01 to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
- Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
- MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
- Incubation: Incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for BTK Phosphorylation

This protocol is based on methodologies described for analyzing BTK signaling in Ramos cells. [1][8]

- Cell Treatment: Seed Ramos cells and starve in serum-free media for 2-4 hours. Treat with varying concentrations of **CHMFL-BTK-01** (e.g., 0.1 μM, 1 μM, 3.3 μM) for 1-2 hours.[1][5]
- BCR Stimulation: Stimulate the cells with anti-IgM F(ab')2 fragments for 10-15 minutes to induce BTK phosphorylation.
- Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.



- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, and a loading control (e.g., GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated BTK.

Cell Cycle Analysis

This protocol is based on the observed effects of a similar BTK inhibitor on the Ramos cell cycle.[1]

- Cell Treatment: Treat Ramos cells with CHMFL-BTK-01 (e.g., 1 μM) or vehicle control for 24-48 hours.
- Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.
- Fixation: Fix the cells in 70% ethanol at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)



- Cell Treatment: Treat Ramos cells with CHMFL-BTK-01 (e.g., 1 μM) or vehicle control for 24-48 hours.
- Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
- Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

CHMFL-BTK-01 is a potent inhibitor of BTK signaling in Ramos cells. The optimal concentration for experimental use is dependent on the specific biological question being addressed. For inhibition of BTK phosphorylation, concentrations in the nanomolar range are effective. For inducing downstream cellular effects such as cell cycle arrest and apoptosis, submicromolar to low micromolar concentrations are recommended. Researchers should perform dose-response experiments to determine the precise optimal concentration for their specific assay conditions.

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